An In-Depth Technical Guide to trans-4-azidocyclohexanecarboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to trans-4-azidocyclohexanecarboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-azidocyclohexanecarboxylic acid is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates a cyclohexane (B81311) ring, which provides a rigid, three-dimensional scaffold, a carboxylic acid group amenable to various coupling reactions, and an azide (B81097) moiety that serves as a versatile chemical handle for bioorthogonal chemistry. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the key applications of this compound, with a focus on its utility in the development of novel therapeutics.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | Calculated |
| Molecular Weight | 169.18 g/mol | Calculated |
| IUPAC Name | trans-4-azidocyclohexane-1-carboxylic acid | - |
| CAS Number | Not available | - |
| Appearance | Expected to be a colorless to pale yellow solid or liquid | Inferred from azidocyclohexane[1][2] |
| Solubility | Expected to be soluble in organic solvents and potentially in water due to the carboxylic acid group | Inferred from azidocyclohexane (B1329591) and cyclohexanecarboxylic acid[2] |
| Stability | Azides can be sensitive to heat and shock; should be handled with care | General chemical knowledge |
Experimental Protocols
The synthesis of trans-4-azidocyclohexanecarboxylic acid is not a direct, one-step process but can be achieved through a well-established synthetic route starting from a commercially available precursor. The following protocol is a composite of established methods for the synthesis of the intermediate, trans-4-aminocyclohexanecarboxylic acid, and a standard procedure for the conversion of a primary amine to an azide.
Synthesis of trans-4-aminocyclohexanecarboxylic acid from p-aminobenzoic acid
This procedure is adapted from patented industrial processes.[3][4][5]
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
10% Sodium Hydroxide (NaOH) solution
-
Hydrogen gas (H₂)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonia (NH₃) solution
-
Celite
Equipment:
-
High-pressure autoclave
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a high-pressure autoclave, combine p-aminobenzoic acid (e.g., 10.0 g, 0.07 mol), 5% Ru/C catalyst (e.g., 2.5 g), and 10% NaOH solution (e.g., 100 mL).[3][4]
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to 15 bar of hydrogen.[3][4]
-
Heat the mixture to 100 °C and stir vigorously for 20 hours.[3][4]
-
Monitor the reaction progress by TLC using a mobile phase of DCM/MeOH/NH₃ (5:5:1 v/v/v) and ninhydrin (B49086) for visualization. The reaction is complete when the starting material is no longer observed.[3]
-
After completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst.
-
The resulting aqueous solution contains a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, with the trans isomer being the major product (typically a cis:trans ratio of approximately 1:4.6).[3]
-
Further purification to isolate the pure trans isomer can be achieved by fractional crystallization or by derivatization, selective reaction of the cis isomer, and subsequent deprotection.[3]
Synthesis of trans-4-azidocyclohexanecarboxylic acid from trans-4-aminocyclohexanecarboxylic acid
This is a standard procedure for the diazotization of a primary amine followed by substitution with an azide.
Materials:
-
trans-4-aminocyclohexanecarboxylic acid
-
Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium azide (NaN₃)
-
Deionized water
-
Ice
-
Diethyl ether or other suitable organic solvent
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve trans-4-aminocyclohexanecarboxylic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C. This step forms the unstable diazonium salt intermediate.
-
In a separate flask, dissolve sodium azide in deionized water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas will be evolved.
-
Allow the reaction mixture to stir at 0-5 °C for 1-2 hours and then let it warm to room temperature.
-
Extract the product into an organic solvent such as diethyl ether.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield trans-4-azidocyclohexanecarboxylic acid.
Applications in Drug Discovery
The azide functionality of trans-4-azidocyclohexanecarboxylic acid makes it a valuable building block in drug discovery, primarily through its application in "click chemistry".[6][7] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that forms a stable triazole linkage.[8][9]
Key applications include:
-
Bioconjugation: The carboxylic acid group can be used to attach the molecule to a biomolecule of interest (e.g., a protein or a peptide), while the azide group is available for subsequent "clicking" with an alkyne-modified probe, tag, or drug molecule.
-
Combinatorial Chemistry and Library Synthesis: The robust nature of the click reaction allows for the rapid synthesis of large and diverse libraries of compounds. By starting with the trans-4-azidocyclohexanecarboxylic acid core, a wide variety of alkynes can be introduced to generate a library of drug-like molecules for high-throughput screening.[6]
-
Development of PROTACs and other Targeted Therapies: The cyclohexane scaffold can serve as a rigid linker in the design of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules, where the azide provides a convenient point of attachment for one of the warheads or the E3 ligase-binding element.
Visualizations
Caption: Synthetic pathway to trans-4-azidocyclohexanecarboxylic acid.
Caption: Workflow for a typical "click chemistry" application.
References
- 1. Azidocyclohexane | 19573-22-9 | Benchchem [benchchem.com]
- 2. CAS 19573-22-9: azidocyclohexane | CymitQuimica [cymitquimica.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Azide-linkers for Drug Design - Enamine [enamine.net]
- 8. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
